Palifosfamide
Description
Evolution of Oxazaphosphorine DNA Alkylating Agents
The journey to palifosfamide begins with the foundational class of oxazaphosphorine DNA alkylating agents. These compounds have been a cornerstone of chemotherapy for decades, known for their ability to damage the DNA of cancer cells and inhibit their proliferation.
The development of oxazaphosphorine cytostatics, namely cyclophosphamide (B585) and its isomer ifosfamide (B1674421), was a significant breakthrough in cancer chemotherapy. researchgate.net Cyclophosphamide was first synthesized in 1958, followed by ifosfamide, and both became widely used in treating a variety of cancers, including lymphomas, sarcomas, and solid tumors. researchgate.netwikipedia.orgnih.gov The core concept behind their design was to create a "transport form" of the highly reactive nitrogen mustard group, which could be delivered to the body in an inactive state and then activated at the tumor site. This approach aimed to improve the therapeutic index compared to earlier, more broadly toxic alkylating agents.
Both cyclophosphamide and ifosfamide are prodrugs, meaning they require metabolic activation in the liver by cytochrome P450 enzymes to become cytotoxic. researchgate.netcuni.cz This activation process converts them into their active metabolites, phosphoramide (B1221513) mustard and ifosfamide mustard, respectively, which then exert their anti-cancer effects by cross-linking DNA strands. researchgate.netresearchgate.net
Despite their efficacy, the use of ifosfamide and cyclophosphamide is associated with significant limitations, primarily stemming from their nature as prodrugs. ncats.io The metabolic activation process is not always efficient and can vary considerably from patient to patient. This variability can lead to inconsistent therapeutic effects and unpredictable toxicities.
A major drawback is the production of toxic byproducts during metabolism. ncats.io The breakdown of these prodrugs generates acrolein and chloroacetaldehyde (B151913). researchgate.net Acrolein is known to cause hemorrhagic cystitis, a painful inflammation of the bladder. Chloroacetaldehyde is associated with nephrotoxicity (kidney damage) and neurotoxicity (damage to the nervous system). researchgate.net Ifosfamide metabolism, in particular, produces a higher proportion of chloroacetaldehyde compared to cyclophosphamide.
These toxicities limit the doses of ifosfamide and cyclophosphamide that can be safely administered, potentially reducing their therapeutic effectiveness. ncats.io This led researchers to explore the development of stabilized forms of the active metabolites themselves, aiming to bypass the need for metabolic activation and eliminate the formation of toxic byproducts. oatext.com The goal was to create a drug that could deliver the cancer-killing mustard directly to the tumor cells, thereby improving efficacy and reducing side effects.
Historical Context of Ifosfamide and Cyclophosphamide
This compound as a Next-Generation Alkylating Agent
This compound, also known as isophosphoramide mustard (IPM), is the direct, active metabolite of ifosfamide. ncats.iomedchemexpress.com By synthesizing and stabilizing this active component, researchers created a next-generation alkylating agent that circumvents the issues associated with its parent prodrug.
The primary distinction between this compound and ifosfamide lies in its mechanism of action and metabolic pathway. drugbank.com this compound is the active DNA-alkylating metabolite of ifosfamide, meaning it does not require metabolic activation by the liver to exert its cytotoxic effects. This direct action overcomes the patient-to-patient variability in response seen with ifosfamide, which is dependent on the efficiency of prodrug activation.
Furthermore, by administering the active metabolite directly, the formation of toxic byproducts associated with ifosfamide metabolism, such as acrolein and chloroacetaldehyde, is avoided. This key difference suggests that this compound may lack the hemorrhagic cystitis and central nervous system toxicity commonly associated with ifosfamide.
Preclinical studies have also indicated that this compound can be effective against tumors that have developed resistance to ifosfamide and its related compound, cyclophosphamide. This suggests that this compound may have the potential to overcome certain mechanisms of resistance, such as those mediated by the enzyme aldehyde dehydrogenase (ALDH).
The development of this compound has progressed from initial laboratory studies to clinical trials in cancer patients. Preclinical research in various cancer models, including pediatric sarcomas and breast cancer, demonstrated its antitumor activity. ncats.io Studies in animal models, such as mice with tumor xenografts, showed that stabilized this compound could suppress tumor growth and, in some cases, lead to complete tumor regression, particularly when combined with other chemotherapy agents like doxorubicin (B1662922) and docetaxel (B913). medchemexpress.com These early studies also explored its oral bioavailability, finding it to be substantial in rats.
Encouraging preclinical results led to the initiation of clinical trials to evaluate the efficacy of this compound in humans. These trials have investigated this compound both as a single agent and in combination with other cancer drugs for various malignancies, including soft tissue sarcoma, small cell lung carcinoma, and breast cancer. ebi.ac.uk A notable Phase III clinical trial, known as PICASSO 3, was a randomized, double-blind, placebo-controlled study evaluating doxorubicin with or without this compound in patients with metastatic soft tissue sarcoma. ncats.io While the full trajectory of its clinical development is extensive, the progression from promising preclinical data to large-scale clinical investigation highlights the significant interest in this compound as a potentially improved therapeutic option. ncats.io
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-chloroethylamino)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCJZNIZRWYHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NP(=O)(NCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865605 | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31645-39-3 | |
| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palifosfamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palifosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05668 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isophosphoramide mustard | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALIFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Antineoplastic Action of Palifosfamide
Molecular Pharmacology of DNA Alkylation
The core of palifosfamide's antineoplastic activity lies in its ability to alkylate DNA. mdpi.commedchemexpress.com This process involves the transfer of an alkyl group from this compound to a nucleophilic site on the DNA molecule. mdpi.com The high reactivity of its aziridinium (B1262131) cation, formed through intramolecular nucleophilic substitution, facilitates this alkylation process under physiological conditions. mdpi.com
Specific DNA Adduct Formation by this compound
This compound covalently binds to nucleophilic groups on DNA bases, leading to the formation of DNA adducts. researchgate.net The primary site of this alkylation is the N7 position of guanine (B1146940). This binding is irreversible and disrupts the normal structure and function of the DNA molecule. mdpi.com The formation of these adducts is a critical molecular initiating event that triggers subsequent cytotoxic responses. Research on the related compound phosphoramide (B1221513) mustard has shown the formation of specific adducts such as N-(2-hydroxyethyl)-N'-(2'-deoxyguanosin-7-yl)-ethylenediamine (NOR-G-OH) and N,N'-bis(2'-deoxyguanosin-7-yl)-ethylenediamine (G-NOR-G).
DNA Cross-linking: Inter-strand and Intra-strand Interactions
As a bifunctional alkylating agent, this compound possesses two reactive alkylating groups. biospace.combaseclick.eu This allows it to form not only single DNA adducts (monoalkylation) but also to connect two different positions on the DNA. baseclick.eu These connections, known as cross-links, can occur within the same DNA strand (intrastrand cross-links) or between the two complementary strands of the DNA double helix (interstrand cross-links). baseclick.euglpbio.com Interstrand cross-links are particularly cytotoxic as they form an absolute block to the separation of the DNA strands, a process essential for DNA replication and transcription. amegroups.cn this compound is known to cause irreparable 7-atom interstrand cross-links, primarily between guanine-cytosine (GC) base pairs. cancer.govnih.govcancer.gov
Table 1: Effects of this compound on DNA
| Interaction Type | Description | Consequence |
| DNA Adduct Formation | Covalent binding of this compound to DNA bases, primarily at the N7 position of guanine. | Disrupts DNA structure and function. mdpi.com |
| Intrastrand Cross-linking | Formation of a bridge between two nucleotide residues on the same DNA strand. baseclick.eu | Can be repaired by nucleotide excision repair (NER). amegroups.cn |
| Interstrand Cross-linking | Formation of a covalent link between opposite strands of the DNA double helix. baseclick.eu | Prevents DNA strand separation, blocking replication and transcription. amegroups.cn |
Consequences of DNA Damage: Inhibition of Replication and Cell Death Induction
The formation of DNA adducts and cross-links by this compound leads to significant cellular consequences. The primary effect is the inhibition of DNA synthesis and function. drugbank.com The presence of interstrand cross-links physically prevents the unwinding of the DNA double helix, which is a prerequisite for DNA replication. baseclick.euamegroups.cn This blockage of replication machinery leads to replication arrest. glpbio.comglpbio.com If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. researchgate.netglpbio.comglpbio.com The inability of cancer cells, which are often rapidly dividing, to complete DNA replication ultimately results in their demise. mdpi.com
Cellular Responses to this compound-Induced DNA Damage
Cells possess intricate signaling pathways to respond to DNA damage. When this compound induces DNA lesions, these pathways are activated, leading to either cell cycle arrest to allow for DNA repair or the initiation of apoptosis if the damage is irreparable. oncotarget.com
Apoptosis Pathways Activation
This compound-induced DNA damage is a potent trigger for apoptosis. researchgate.net The cell death program is executed by a family of proteases called caspases. wikipedia.org Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by DNA damaging agents. wikipedia.orgactaorthop.org
The intrinsic pathway is initiated by intracellular stress, such as DNA damage. wikipedia.org This leads to the release of cytochrome c from the mitochondria, which then forms a complex with other proteins to create the apoptosome. actaorthop.org The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. actaorthop.org The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members like Bax and Bak promoting cytochrome c release, and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. Studies on the active metabolite of ifosfamide (B1674421), isophosphoramide mustard (IPM), have shown that it can activate caspases 3, 8, and 9 and decrease the expression of the anti-apoptotic protein BCL2. IPM can also activate the pro-apoptotic proteins BAX and BAK.
The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor. wikipedia.orgmdpi.com This interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates initiator caspase-8. wikipedia.orgmdpi.com Caspase-8 can then directly activate executioner caspases or cleave the protein Bid, which links the extrinsic pathway to the intrinsic pathway. mdpi.com
Cell Cycle Arrest Mechanisms
In response to DNA damage, cells can temporarily halt their progression through the cell cycle to provide time for DNA repair. colab.ws This process, known as cell cycle arrest, is primarily mediated by tumor suppressor pathways, including the p53/p21 and p16/pRb pathways.
Upon DNA damage, the p53 tumor suppressor protein is activated and accumulates. Activated p53 can induce the transcription of the gene for p21, a cyclin-dependent kinase inhibitor (CDKI). p21 then inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, thereby causing cell cycle arrest. The active metabolite of ifosfamide, IPM, has been shown to decrease the expression of TP53 and CIP1 (p21) genes, which are involved in modulating p53 activity. Bifunctional alkylating agents in general can induce G2/M arrest. oncotarget.com
Table 2: Key Cellular Responses to this compound
| Cellular Process | Key Molecules/Pathways Involved | Outcome |
| Apoptosis | Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bak, Bcl-2), Cytochrome c, Apoptosome, Death Receptors (e.g., Fas). wikipedia.orgactaorthop.orgmdpi.com | Programmed cell death of the damaged cancer cell. |
| Cell Cycle Arrest | p53, p21, Cyclin-Dependent Kinases (CDKs). | Halts cell division to allow for DNA repair, or leads to senescence or apoptosis if damage is severe. |
Impact on Protein Synthesis
The precise mechanisms through which this compound hinders protein synthesis are complex. After metabolic activation, this compound binds to various intracellular molecular structures. drugbank.com While its primary interaction is with DNA and RNA, these interactions indirectly affect protein synthesis. By damaging DNA and RNA, this compound disrupts the transcription and translation processes that are fundamental to protein creation. The cytotoxic effects of this compound are therefore understood to stem from a dual approach: the direct blockage of DNA replication and the inhibition of protein synthesis, which collectively lead to cell death.
Pharmacological Classification: Antineoplastic Agents, Alkylating
This compound is pharmacologically classified as an antineoplastic alkylating agent. It belongs to the nitrogen mustard class of compounds. As the active metabolite of ifosfamide, this compound functions by irreversibly alkylating and cross-linking DNA. This process primarily occurs at the guanine-cytosine (GC) base pairs, leading to the formation of irreparable 7-atom interstrand cross-links.
This covalent modification of DNA is the hallmark of alkylating agents. The resulting cross-links prevent the separation of DNA strands, which is a critical step for DNA replication. By inhibiting DNA replication, this compound effectively halts the proliferation of rapidly dividing cancer cells, ultimately triggering apoptosis or cell death. Unlike its parent compound, ifosfamide, this compound is a stabilized form of the active metabolite, isophosphoramide mustard, which does not require hepatic metabolism for activation and does not produce the toxic metabolites associated with bladder and central nervous system toxicities, such as acrolein and chloroacetaldehyde (B151913).
Preclinical research has demonstrated the cytotoxic efficacy of this compound across various cancer cell lines. The data below illustrates its activity in pediatric sarcoma cell lines.
Cytotoxicity of this compound Lysine (B10760008) in Sarcoma Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) nih.gov | IC₅₀ (µM) medchemexpress.com |
|---|---|---|---|
| OS222 | Osteosarcoma | 7 | 31.5 medchemexpress.com |
| Various other sarcoma lines | Sarcoma | 0.5 - 1.5 | 2.25 - 6.75 medchemexpress.com |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Preclinical Investigation of Palifosfamide
In Vitro Studies of Antitumor Activity
Cytotoxicity in Cancer Cell Lines (e.g., Sarcoma, Leukemia, Breast Cancer)
In vitro studies have demonstrated that palifosfamide exhibits cytotoxic activity across a broad range of cancer cell lines. A stabilized form of this compound, this compound lysine (B10760008) (also known as ZIO-201), has shown notable activity in sarcoma cell lines. medchemexpress.com Specifically, its cytotoxic effects have been observed in osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma cell lines. researchgate.net
The compound has also been shown to be cytotoxic to leukemia cell lines, such as L1210 and CCRF-CEM, at a concentration of 100 µM. caymanchem.com Furthermore, preclinical data have indicated that this compound is active in breast cancer models.
Dose-Response Relationships and IC50 Determination
The potency of this compound has been quantified using dose-response analyses to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
In a panel of sarcoma cell lines, this compound lysine demonstrated IC50 values generally ranging from 2.25 to 6.75 μM. medchemexpress.com Another study on pediatric sarcoma cell lines reported IC50 values for this compound lysine between 0.5 and 1.5 µg/ml for most cell lines. researchgate.net However, one particular osteosarcoma cell line, OS222, was found to be an exception with a higher IC50 of 31.5 μM or 7 µg/ml, indicating lower sensitivity. researchgate.netmedchemexpress.com
Below is a data table summarizing the IC50 values of this compound in various cancer cell lines.
| Cell Line Type | Specific Cell Line(s) | IC50 Value |
| Sarcoma | Most sarcoma lines | 2.25 - 6.75 μM |
| Pediatric Sarcomas | Osteosarcoma, Ewing's sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 µg/ml |
| Osteosarcoma | OS222 | 31.5 μM (or 7 µg/ml) |
| Leukemia | L1210, CCRF-CEM | 100 µM |
Comparative Studies with Parent Compounds and Other Alkylators
A key advantage of this compound highlighted in preclinical studies is its ability to circumvent resistance mechanisms that affect its parent compound, ifosfamide (B1674421). Ifosfamide is a prodrug that requires metabolic activation, and resistance can arise from variations in this process. researchgate.net this compound, being the active metabolite, does not depend on this activation step. researchgate.net
Studies have shown that this compound can be effective against cancer cells that have developed resistance to other alkylating agents like cyclophosphamide (B585). Specifically, it has demonstrated activity in cyclophosphamide-resistant osteosarcoma xenografts, which is thought to be related to its ability to bypass resistance mediated by the enzyme aldehyde dehydrogenase (ALDH). The overexpression of ALDH is linked to cancer stem cell-like properties and resistance to various anticancer drugs.
In Vivo Efficacy Studies in Xenograft Models
Tumor Growth Inhibition and Regression
In vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided further evidence of this compound's antitumor efficacy.
In mice bearing MX-1 breast cancer tumor xenografts, administration of stabilized this compound resulted in a tumor growth suppression of over 80%. Notably, 17% of these mice experienced complete tumor responses. In models of pediatric sarcomas, including both cyclophosphamide-sensitive (OS33) and cyclophosphamide-resistant (OS31) osteosarcoma xenografts, as well as rhabdomyosarcoma xenografts, this compound treatment led to significant tumor growth inhibition. researchgate.net The compound has also been shown to reduce tumor growth in murine models of Lewis lung carcinoma and L1210 leukemia, and in a rat model of Yoshida ascitic sarcoma. caymanchem.com
Furthermore, combining this compound with other chemotherapy agents has shown enhanced efficacy. When combined with docetaxel (B913) or doxorubicin (B1662922) in mice with MX-1 tumors, complete tumor regression was observed in 62-75% of the animals.
Impact on Event-Free Survival and Overall Survival in Animal Models
The antitumor activity of this compound in animal models has translated into improved survival outcomes. In studies with pediatric sarcoma xenografts (osteosarcoma and rhabdomyosarcoma), treatment with this compound resulted in a significant improvement in event-free survival compared to control groups. researchgate.net
In a P388-1 leukemia model in mice, this compound treatment led to a 9-day increase in median survival time over the control group. For mice with MX-1 breast cancer xenografts, this compound treatment resulted in up to a three-fold increase in the time it took for the tumors to double in size three times, compared to untreated controls.
The following table summarizes the impact of this compound on survival in animal models.
| Animal Model | Cancer Type | Survival Outcome |
| Pediatric Sarcoma Xenografts | Osteosarcoma, Rhabdomyosarcoma | Significant improvement in event-free survival |
| P388-1 Leukemia (mice) | Leukemia | 9-day increase in median survival |
| MX-1 Xenografts (mice) | Breast Cancer | Up to three-fold increase in time to three tumor doublings |
Evaluation of Schedule Effects on Antitumor Activity
The administration schedule of this compound has been evaluated in preclinical models to optimize its antitumor effects. In studies using NCr-nu/nu mice with established orthotopic mammary MX-1 tumor xenografts, various administration schedules for stabilized this compound were investigated. researchgate.net Results demonstrated that optimized regimens of this compound suppressed tumor growth by over 80% (P<0.05) and led to complete antitumor responses in 17% of the mice. researchgate.net These optimized schedules also increased the time to three tumor doublings by up to threefold compared to controls. researchgate.net
Further analysis in breast cancer models utilized Norton-Simon mathematical modeling to assess the impact of different dosing schedules. This modeling predicted that administering this compound over a 5-day dosing cycle, compared to a single dose, could delay the emergence of drug resistance by 43%, extending the time from 7 to 10 days, while maintaining nearly full efficacy. In a P388-1 leukemia model in mice, treatment with this compound resulted in a 9-day increase in median survival over control groups (P<0.001). researchgate.net These studies underscore that the therapeutic efficacy of this compound is influenced by the administration schedule. researchgate.net
Analysis of this compound Activity in Resistant Cancer Models
The oxazaphosphorine drugs, such as ifosfamide and cyclophosphamide, are prodrugs that require metabolic activation to exert their cytotoxic effects. nih.govashpublications.org Resistance to these agents can be mediated by the aldehyde dehydrogenase (ALDH) family of enzymes, which detoxify aldehydes. nih.gov High expression of ALDH is associated with drug resistance in various cancers. nih.govjournal-dtt.org
This compound is the active metabolite of ifosfamide and does not require enzymatic activation by ALDH. semanticscholar.orgbiospace.com This characteristic allows it to bypass ALDH-mediated resistance. semanticscholar.org Preclinical studies have shown that this compound is active against cancer models that are resistant to cyclophosphamide and have high levels of ALDH expression (ALDHhi).
A key study investigated the activity of this compound lysine in osteosarcoma xenografts: one sensitive to cyclophosphamide (OS33) and one resistant (OS31). The resistant OS31 xenograft was found to have differential gene expression of ALDH3A1, but not ALDH1A1. This was confirmed by RT-PCR and an enzyme assay, which measured significant ALDH3A1 enzyme activity in the OS31 xenograft but not in the sensitive OS33 xenograft. Despite the high levels of this resistance-conferring enzyme in the OS31 model, this compound effectively inhibited tumor growth. researchgate.net This suggests that this compound has the potential to overcome this specific mechanism of resistance to oxazaphosphorine agents. researchgate.net
Table 1: ALDH3A1 Expression and this compound Activity in Osteosarcoma Xenografts
This table summarizes the differential ALDH3A1 enzyme activity and the response to this compound in Cyclophosphamide (CPA)-sensitive and -resistant osteosarcoma xenograft models.
| Xenograft Model | Cyclophosphamide (CPA) Sensitivity | ALDH3A1 Enzyme Activity (mIU/mg protein) | Outcome with this compound Treatment |
|---|---|---|---|
| OS31 | Resistant | 100 | Significant tumor growth inhibition |
| OS33 | Sensitive | No significant activity | Significant tumor growth inhibition |
Data sourced from Hingorani P, et al. Cancer Chemother Pharmacol. 2009.
This compound has demonstrated significant preclinical activity in various sarcoma models, including those resistant to standard oxazaphosphorine chemotherapy. In vitro studies using a panel of sarcoma cell lines showed that this compound lysine was broadly cytotoxic.
Table 2: In Vitro Cytotoxicity of this compound Lysine in Sarcoma Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) values for this compound lysine against a panel of pediatric sarcoma cell lines.
| Cell Line | Sarcoma Type | IC50 (µg/mL) |
|---|---|---|
| OS56 | Osteosarcoma | 0.5 - 1.5 |
| OS123 | Osteosarcoma | 0.5 - 1.5 |
| OS222 | Osteosarcoma | 7.0 |
| ES5 | Ewing's Sarcoma | 0.5 - 1.5 |
| ES8 | Ewing's Sarcoma | 0.5 - 1.5 |
| RMS13 | Rhabdomyosarcoma | 0.5 - 1.5 |
| RMS50 | Rhabdomyosarcoma | 0.5 - 1.5 |
Data sourced from Hingorani P, et al. Cancer Chemother Pharmacol. 2009.
In vivo studies have substantiated these findings. This compound lysine was evaluated in mice bearing sarcoma xenografts, including the cyclophosphamide-resistant OS31 osteosarcoma model which overexpresses ALDH3A1. Treatment with this compound resulted in significant tumor growth inhibition in both the resistant OS31 and sensitive OS33 osteosarcoma xenografts, as well as in a rhabdomyosarcoma (RMS) xenograft. This activity against the cyclophosphamide-resistant osteosarcoma xenograft model further supports the potential of this compound as a therapeutic option in oxazaphosphorine-resistant sarcomas. oncotarget.com
Clinical Development of Palifosfamide
Phase I Clinical Trials
Dose Escalation and Preliminary Efficacy in Advanced Refractory Tumors
Phase I trials of palifosfamide aimed to determine its safety, tolerability, and maximum tolerated dose (MTD) in patients with advanced, refractory solid tumors. tandfonline.com In a dose-escalation study, patients with various advanced cancers, for whom no standard therapy was available, were enrolled.
One such trial investigated this compound in combination with doxorubicin (B1662922). ascopubs.org Thirteen patients with advanced refractory tumors, including soft tissue sarcoma (STS), small cell lung cancer (SCLC), neuroendocrine tumors, and osteosarcoma, were treated. ascopubs.org The starting dose of this compound was 100 mg/m² administered on days 1-3 of a 21-day cycle, and it was escalated up to 150 mg/m². ascopubs.org In this study of 13 patients, no dose-limiting toxicities were reported across 51 administered cycles. ascopubs.org Preliminary efficacy in 12 evaluable patients showed three partial responses (PRs), with two of those being in the eight patients with STS. ascopubs.org The median duration of progression-free survival (PFS) was 20 weeks and was ongoing at the time of the report. ascopubs.org
Another Phase I trial of oral this compound tris enrolled patients with advanced, refractory solid tumors to determine the MTD and safety of the oral formulation.
Pharmacokinetic Profiles in Human Studies
Pharmacokinetic (PK) evaluations were a key component of the Phase I trials to understand the absorption, distribution, metabolism, and excretion of this compound in humans. ascopubs.orgclinicaltrials.gov In the combination study with doxorubicin, PK analysis revealed that the exposure and maximum concentration (Cmax) of this compound at clinically well-tolerated doses were comparable to those observed in murine models that had shown significant synergy with doxorubicin. ascopubs.orgoncozine.com This comparability provided a strong rationale for the combination regimen. ascopubs.org Another study specifically designed to assess the effect of single-agent this compound-tris on the QTc interval also included a thorough characterization of its pharmacokinetic profile through blood and urine sampling. clinicaltrials.gov
Phase II Clinical Trials
Combination Regimens with Established Chemotherapies (e.g., Doxorubicin)
Building on preclinical data showing synergy, Phase II trials evaluated this compound in combination with established chemotherapies like doxorubicin. ascopubs.orgnih.gov A randomized, multicenter, multinational Phase II trial was initiated to compare the efficacy and safety of this compound plus doxorubicin versus doxorubicin alone in patients with unresectable or metastatic STS in both first- and second-line settings. oncozine.comfiercebiotech.comascopubs.org The rationale for this combination was also supported by the favorable tolerability and preliminary efficacy observed in the Phase I combination study. ascopubs.org
Progression-Free Survival and Objective Response Rates
In the randomized Phase II trial of this compound plus doxorubicin versus doxorubicin alone in STS, an interim analysis of 62 evaluable patients showed a significant improvement in progression-free survival (PFS) for the combination arm. ascopubs.org The median PFS was 7.8 months for the this compound plus doxorubicin group, compared to 4.4 months for the doxorubicin alone group, with a hazard ratio of 0.43 favoring the combination. ascopubs.org
Data Tables
Table 1: Phase I Combination Therapy Preliminary Efficacy
| Patient Population | Number of Patients | Partial Responses (PRs) | Median Progression-Free Survival (PFS) |
| Advanced Refractory Tumors | 12 | 3 | 20 weeks (ongoing) |
| Soft Tissue Sarcoma (STS) only | 8 | 2 | Not separately reported |
Data from a Phase I study of this compound in combination with doxorubicin. ascopubs.org
Table 2: Phase II Single-Agent Activity in Advanced Soft Tissue Sarcoma
| Timepoint | Progression-Free Rate (Overall) | Progression-Free Rate (Ifosfamide-Naïve) |
| 3 months | 45% | 55% |
| 6 months | 23% | Not reported |
Data from a Phase II trial of single-agent this compound. fiercebiotech.com
Table 3: Phase II Randomized Trial in Soft Tissue Sarcoma (Interim Analysis)
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| This compound + Doxorubicin | 31 (approx.) | 7.8 months | 0.43 |
| Doxorubicin Alone | 31 (approx.) | 4.4 months |
Data from an interim analysis of a randomized Phase II trial. ascopubs.org
Table 4: Phase III PICASSO 3 Trial Results in Metastatic Soft Tissue Sarcoma
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate |
| This compound + Doxorubicin | 226 | 6.0 months | 15.9 months | Higher than placebo (P=0.047) |
| Doxorubicin + Placebo | 221 | 5.2 months | 16.9 months |
Data from the PICASSO 3 Phase III trial. cancernetwork.comcancernetwork.com
Phase III Clinical Trials
The cornerstone of this compound's clinical evaluation rested on large-scale Phase III trials designed to definitively assess its efficacy and safety in treating specific cancers.
Comparative Efficacy Studies (e.g., this compound + Doxorubicin vs. Doxorubicin + Placebo)
A pivotal Phase III trial, known as PICASSO 3, was an international, randomized, double-blind, placebo-controlled study. researchgate.net This trial was designed to evaluate the efficacy of combining this compound with doxorubicin versus doxorubicin with a placebo for the first-line treatment of metastatic soft tissue sarcoma (mSTS). clinconnect.io A total of 447 patients were enrolled, with 226 receiving the this compound-doxorubicin combination and 221 receiving doxorubicin plus a placebo. cancernetwork.com The rationale for this combination was based on promising results from a preceding Phase II study, which suggested an improved progression-free survival (PFS) with the addition of this compound to doxorubicin. cancernetwork.com
Another significant Phase III study, the MATISSE trial, evaluated this compound in a different combination and for another indication. This multicenter, adaptive, randomized, open-label study assessed the addition of this compound to carboplatin (B1684641) and etoposide (B1684455) for untreated extensive-stage small-cell lung cancer (SCLC).
Analysis of Outcomes in Metastatic Soft Tissue Sarcoma
The PICASSO 3 trial ultimately did not meet its primary endpoint. fiercebiotech.com The addition of this compound to doxorubicin did not result in a statistically significant improvement in progression-free survival compared to doxorubicin and placebo. cancernetwork.com The median PFS was 6.0 months for the this compound combination arm and 5.2 months for the placebo arm. cancernetwork.com
Data from multiple sources. cancernetwork.com
Investigational New Drug (IND) Applications and Regulatory Milestones
An Investigational New Drug (IND) application is a crucial step in the drug development process, requesting authorization from the Food and Drug Administration (FDA) to administer an investigational drug to humans. ZIOPHARM Oncology, the developer of this compound, announced the FDA's acceptance of their IND for an oral formulation of this compound in February 2012. clinicaltrialsarena.com This followed the ongoing Phase III trial of the intravenous form. clinicaltrialsarena.com
Prior to this, in 2008, the European Medicines Agency (EMA) had also engaged in the regulatory process for this compound for the treatment of soft tissue sarcoma. europa.eu Furthermore, this compound had received Orphan Drug Designation in both the United States and the European Union for the treatment of soft tissue sarcoma, a status granted to drugs intended for rare diseases.
Adaptive Trial Designs in this compound Clinical Research
Adaptive trial designs offer a flexible approach to clinical research, allowing for pre-planned modifications to a trial based on accumulating data. theisn.orgeupati.euquanticate.com This can lead to more efficient and ethical trials. theisn.org
The MATISSE study, a Phase III trial for small-cell lung cancer, was a notable example of an adaptive design in this compound's clinical development. biospace.com This multicenter, adaptive, randomized study was designed to evaluate the efficacy of this compound in combination with standard chemotherapy. biospace.com The use of an adaptive design in this context aimed to optimize the evaluation of the treatment's potential benefit. Adaptive designs are increasingly used in oncology trials, particularly in Phase II and III, with group sequential designs being a common feature.
Resistance Mechanisms to Palifosfamide and Strategies to Overcome Them
Intrinsic and Acquired Resistance Pathways
Drug resistance in cancer is a complex phenomenon that can be categorized as either intrinsic or acquired. Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that make them inherently non-responsive to a specific therapeutic agent even before its administration. This can be due to a variety of factors, including the genetic profile of the tumor and the tumor microenvironment. mdpi.com
Acquired resistance, on the other hand, develops in response to drug exposure. mdpi.com Initially sensitive tumor cells evolve and develop mechanisms to survive and proliferate despite the presence of the anticancer agent. racgp.org.au This evolution is often driven by the selective pressure of chemotherapy, which eliminates susceptible cells and allows the outgrowth of resistant clones. racgp.org.au The mechanisms for both intrinsic and acquired resistance are often multifaceted and can involve altered drug metabolism, changes in the drug target, enhanced DNA repair capabilities, and increased drug efflux from the cell.
Molecular Mechanisms of Resistance to Oxazaphosphorines
Resistance to oxazaphosphorine agents like cyclophosphamide (B585) and ifosfamide (B1674421), and by extension to palifosfamide, involves several well-defined molecular pathways. These mechanisms can hinder the drug's ability to reach its target, damage DNA, and induce cell death.
Aldehyde dehydrogenases (ALDHs) are a family of enzymes that detoxify both endogenous and exogenous aldehydes. journal-dtt.org Certain ALDH isozymes, particularly ALDH1A1 and ALDH3A1, play a significant role in the resistance to oxazaphosphorine prodrugs like ifosfamide and cyclophosphamide. researchgate.net These prodrugs require metabolic activation to form an aldehyde intermediate, aldophosphamide, which is then converted to the active cytotoxic agent, phosphoramide (B1221513) mustard. Overexpression of ALDH in cancer cells can lead to the detoxification of this aldehyde intermediate by oxidizing it into an inactive carboxylate metabolite, thereby preventing the formation of the active alkylating agent and conferring resistance.
This compound, being the pre-activated form of ifosfamide (isophosphoramide mustard), does not require the initial metabolic activation step that produces the aldehyde intermediate. This characteristic allows it to bypass the resistance mechanism mediated by ALDH overexpression. Preclinical studies have demonstrated that this compound retains its activity in cancer models that are resistant to cyclophosphamide due to high levels of ALDH. For instance, in an osteosarcoma xenograft model resistant to cyclophosphamide (CPA) and overexpressing ALDH3A1, this compound demonstrated significant activity, suggesting its potential to overcome this specific resistance pathway.
| Study Focus | Cancer Model | Key Finding | Citation |
| ALDH3A1 Overexpression | Osteosarcoma Xenograft (CPA-resistant) | This compound was active against the ALDH3A1-overexpressing, cyclophosphamide-resistant xenograft. | |
| ALDH and Cancer Stem Cells | General Cancer Models | High ALDH activity is associated with cancer stem cells (CSCs) and resistance to various anticancer agents. | |
| ALDH1A1 Expression | Breast Cancer | ALDH overexpression is linked to cancer stem cell-like potential and resistance to agents like cyclophosphamide. | |
| ALDH-mediated Detoxification | Hamster V79 Cells | Transfection and de novo expression of human ALDH1 was sufficient to confer resistance to oxazaphosphorines like mafosfamide. |
The primary mechanism of action for this compound is the alkylation of DNA, leading to the formation of interstrand crosslinks (ICLs) at the guanine (B1146940) N-7 position. oncotarget.com These ICLs block DNA replication and transcription, ultimately triggering cell death. oncotarget.com Consequently, the cell's ability to repair this DNA damage is a critical determinant of its sensitivity or resistance to the drug. oncotarget.com
Enhanced DNA repair capacity is a major mechanism of resistance to alkylating agents. Cancer cells can upregulate various DNA repair pathways to remove the drug-induced lesions, allowing them to survive the treatment. The key pathways involved in repairing ICLs include nucleotide excision repair (NER) and homologous recombination (HR). oncotarget.com Overexpression of proteins involved in these pathways can lead to increased removal of this compound-induced DNA adducts and contribute to both intrinsic and acquired resistance. Research has shown that cancer cells can activate error-prone DNA copying pathways in response to the stress of chemotherapy, generating genetic variations that can fuel resistance. racgp.org.au Modulating these repair pathways is a key strategy to overcome resistance. For example, combining this compound with inhibitors of DNA repair proteins, such as PARP inhibitors, could potentially sensitize resistant cells to its cytotoxic effects.
| DNA Repair Pathway | Function in Resistance | Potential for Modulation | Citation |
| Homologous Recombination (HR) | Repairs double-strand breaks and interstrand crosslinks caused by alkylating agents. | Inhibition of key HR proteins (e.g., BRCA1/2) can sensitize cells to DNA damaging agents. | |
| Nucleotide Excision Repair (NER) | Removes bulky DNA adducts and crosslinks. | Inhibition of NER components can enhance sensitivity to platinum compounds and potentially other cross-linking agents. | |
| Base Excision Repair (BER) | Repairs single-strand breaks; its inhibition can lead to the accumulation of damage. | PARP inhibitors block BER, leading to synthetic lethality in HR-deficient cells. | |
| O6-methylguanine-DNA methyltransferase (MGMT) | Directly reverses alkylation at the O6 position of guanine, preventing crosslink formation. | MGMT inhibitors can reverse resistance to certain alkylating agents like temozolomide. |
Another significant mechanism of drug resistance is the increased efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters. nih.gov These membrane proteins act as pumps, actively removing a wide variety of substances, including anticancer drugs, from the cell's interior, thereby reducing the intracellular drug concentration and limiting its efficacy. bvsalud.org
The Multidrug Resistance-Associated Protein 1 (MRP-1), also known as ABCC1, is one such transporter implicated in resistance to various chemotherapies. hunimed.eu High expression of MRP-1 has been associated with a worse prognosis in soft tissue sarcoma patients treated with chemotherapy regimens that included ifosfamide. hunimed.eu While this compound's direct interaction with MRP-1 is an area of ongoing investigation, strategies to inhibit these efflux pumps are being explored to overcome resistance. In vitro studies have shown that combining doxorubicin (B1662922) and this compound with MRP-1 inhibitors, such as nilotinib (B1678881), can significantly increase cell death in sarcoma cell lines. hunimed.euresearchgate.net This suggests that co-administration of an efflux pump inhibitor could be a viable strategy to enhance the effectiveness of this compound-containing regimens, particularly in tumors that overexpress transporters like MRP-1. researchgate.net
DNA Repair Mechanisms and Their Modulation
Strategies for Overcoming Resistance
To counteract the diverse mechanisms of resistance, several strategies are being investigated. A prominent approach is the use of combination therapies designed to target multiple cellular pathways simultaneously or to inhibit the specific resistance mechanism itself.
Combining this compound with other cytotoxic or targeted agents is a key strategy to overcome resistance and improve therapeutic outcomes. This approach is based on the principle of attacking the cancer cell from multiple angles, making it more difficult for it to develop a comprehensive defense. By using drugs with different mechanisms of action, it is possible to achieve synergistic effects, target pathways that confer resistance to this compound, and reduce the likelihood of resistant clones emerging. nih.gov
Preclinical and clinical studies have explored this compound in combination with various agents:
Doxorubicin: In mouse xenograft models, the combination of this compound-tris and doxorubicin resulted in complete tumor regression in 62-75% of mice. nih.gov A Phase I/II trial in patients with soft tissue sarcoma showed that combining this compound with doxorubicin improved progression-free survival compared to doxorubicin alone.
Docetaxel (B913): Preclinical studies in breast cancer models also showed a cooperative interaction when this compound was combined with docetaxel. nih.gov
MRP-1 Inhibitors: As mentioned, in vitro studies combining this compound and doxorubicin with the MRP-1 inhibitor nilotinib resulted in significantly increased cell death in sarcoma cell lines, highlighting a strategy to overcome efflux-mediated resistance. hunimed.euresearchgate.net
Immunotherapy: Preclinical data in breast cancer models suggest that low doses of this compound may enhance the effects of immunotherapy, such as that involving interleukin-12 (B1171171) (IL-12), by potentially priming the immune system.
These combination strategies aim to exploit different cellular vulnerabilities to achieve a more potent and durable anti-tumor response. nih.gov
| Combination Agent | Cancer Type (Model) | Rationale / Outcome | Citation |
| Doxorubicin | Soft Tissue Sarcoma (Clinical) | Improved progression-free survival in a Phase II trial. | |
| Doxorubicin | Mammary Tumor Xenograft (Preclinical) | Combination resulted in complete tumor regression in 62-75% of mice. | nih.gov |
| Docetaxel | Breast Cancer (Preclinical) | Cooperative interaction observed, predicting enhanced combination effect. | nih.gov |
| Nilotinib (MRP-1 Inhibitor) | Sarcoma Cell Lines (In vitro) | Addition of nilotinib to doxorubicin plus this compound significantly increased cell death. | hunimed.euresearchgate.net |
| Interleukin-12 (IL-12) | Breast Cancer (Preclinical) | Low-dose this compound significantly inhibited tumor growth when combined with Ad-RTS-mIL12. |
Novel Dosing Schedules and Their Impact on Resistance Emergence
The scheduling of chemotherapy administration can significantly influence treatment efficacy and the development of drug resistance. Preclinical research into this compound has explored how different dosing strategies might delay the onset of resistance. Mathematical modeling has been instrumental in optimizing these schedules to maximize therapeutic impact while minimizing the emergence of resistant tumor cell populations.
One key study utilized Norton-Simon mathematical modeling to analyze the effects of this compound on breast cancer models. This approach allows for the optimization of dose and schedule to enhance efficacy against resistance. The modeling revealed that this compound's rapid onset of action and specific pharmacological profile were amenable to schedule optimization.
In these breast cancer models, a comparison was made between a single, bolus dose and a fractionated 5-day dosing cycle. The results demonstrated that administering this compound over a 5-day cycle, as optimized by the modeling, delayed the emergence of drug resistance by 43%, increasing the time to resistance from 7 days to 10 days compared to a single dose administered on day one. Notably, this extended dosing schedule preserved almost the full efficacy of the treatment. Other preclinical studies in mice have established a maximum tolerated dose based on a 3-day intravenous administration schedule, which has been used to assess anti-tumor activity in various sarcoma xenografts. researchgate.net
| Dosing Schedule | Time to Emergence of Drug Resistance | Change in Time to Resistance | Efficacy |
|---|---|---|---|
| Single Dose (Day 1) | 7 Days | Baseline | Maintained |
| 5-Day Cycle | 10 Days | +43% | Almost Fully Preserved |
Targeting Specific Resistance-Mediating Enzymes or Pathways
A primary strategy to overcome drug resistance is to develop agents that bypass the mechanisms that confer it. This compound's design as the active metabolite of ifosfamide inherently serves this purpose, particularly concerning resistance mediated by aldehyde dehydrogenase (ALDH) enzymes. researchgate.netcancer.gov
The parent compounds of this compound, ifosfamide and cyclophosphamide, are prodrugs that require hepatic metabolism to become active. manufacturingchemist.com This metabolic process, however, also creates toxic byproducts. cancer.gov Furthermore, a significant mechanism of resistance to these oxazaphosphorine drugs is the overexpression of ALDH enzymes, which are involved in their catabolism and detoxification, thereby neutralizing the therapeutic agent before it can exert its effect. researchgate.net Because this compound is the already-active moiety, it does not require activation by ALDH and can circumvent this resistance pathway. cancer.govclinicaltrialsarena.com
Preclinical studies have provided direct evidence of this compound's ability to overcome ALDH-mediated resistance. In studies using pediatric sarcoma xenografts, this compound demonstrated activity against a cyclophosphamide-resistant osteosarcoma xenograft (OS31) characterized by high expression of the ALDH3A1 enzyme. researchgate.net In contrast, the cyclophosphamide-sensitive xenograft (OS33) showed no significant ALDH3A1 activity. researchgate.net this compound was effective at inhibiting tumor growth in the ALDH3A1-overexpressing, resistant xenograft, indicating its potential to be an active agent in patients with relapsed or resistant sarcomas. researchgate.net This activity against ALDH-high, cyclophosphamide-resistant tumors has also suggested its potential utility in treating certain breast cancers where ALDH overexpression is linked to cancer stem cell-like properties and treatment resistance.
Another potential mechanism of resistance to alkylating agents like this compound involves the cellular DNA repair machinery. manufacturingchemist.comoncotarget.com These agents act by creating interstrand crosslinks in DNA, which, if not repaired, lead to cell death. manufacturingchemist.com The efficiency of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can determine a tumor's sensitivity or resistance to such drugs. oncotarget.com While this compound's ability to bypass ALDH is a key feature, the inherent DNA repair capacity of a tumor remains a potential resistance factor. Therefore, targeting these DNA repair pathways in combination with this compound could represent a future strategy to further enhance its efficacy and overcome resistance.
| Xenograft Model | Cyclophosphamide (CPA) Status | ALDH3A1 Gene Expression | ALDH3A1 Enzyme Activity | This compound Activity |
|---|---|---|---|---|
| OS31 | Resistant | High | 100 mIU/mg of protein | Active, inhibits tumor growth |
| OS33 | Sensitive | Not specified | No significant activity | Active, inhibits tumor growth |
Metabolism and Pharmacokinetics of Palifosfamide in a Research Context
Comparison with Ifosfamide (B1674421) Metabolism
Palifosfamide is the active metabolite of the alkylating agent ifosfamide. ascopubs.org Unlike its parent drug, ifosfamide, this compound does not require metabolic activation to exert its cytotoxic effects. researchgate.net This fundamental difference circumvents the variability in therapeutic response seen with ifosfamide, which is often linked to patient-to-patient differences in the rate and extent of its activation.
The metabolism of ifosfamide, a prodrug, is a complex process that leads to the formation of both the active alkylating metabolite, which is this compound (isophosphoramide mustard), and toxic byproducts. ascopubs.org These byproducts, namely acrolein and chloroacetaldehyde (B151913), are associated with significant side effects such as hemorrhagic cystitis and encephalopathy. ascopubs.org In contrast, the direct administration of stabilized this compound bypasses the metabolic pathways that generate these toxic metabolites. ascopubs.org
Furthermore, resistance to ifosfamide can be mediated by enzymes that are involved in its catabolism. By using this compound directly, it is possible to overcome resistance mechanisms that are dependent on aldehyde dehydrogenase enzymes. ascopubs.org
Biotransformation Pathways and Active Metabolites
This compound itself is the primary active, DNA-alkylating metabolite of ifosfamide. ascopubs.org The biotransformation of ifosfamide begins with hydroxylation at the C-4 position of the oxazaphosphorine ring, a reaction mediated by hepatic cytochrome P450 (CYP) enzymes. This hydroxylation results in the formation of an unstable intermediate, 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide (B1666837).
Aldoifosfamide can then undergo two primary pathways. One pathway leads to its decomposition, releasing the active cytotoxic agent, isophosphoramide mustard (this compound), and the toxic byproduct, acrolein. The other pathway involves oxidation by the enzyme alcohol dehydrogenase, which converts aldoifosfamide into 4-keto-4-hydroxyifosfamide, a non-toxic metabolite. The active metabolites of ifosfamide, including this compound, exert their cytotoxic effects by attaching an alkyl group to the guanine (B1146940) base of DNA, which leads to the formation of irreversible DNA cross-links and ultimately inhibits DNA replication, triggering apoptosis. researchgate.net
It is important to note that this compound has been developed in stabilized forms, such as this compound-tris or a lysine (B10760008) salt, to enhance its therapeutic potential in preclinical and clinical settings.
Role of Cytochrome P450 (CYP) Isoforms in this compound Formation and Clearance
The formation of this compound from its parent compound, ifosfamide, is critically dependent on the activity of various cytochrome P450 (CYP) isoforms. These enzymes, primarily located in the liver, are responsible for the initial and rate-limiting step in ifosfamide's metabolic activation. Specifically, CYP3A4 and CYP2B6 are the major isoforms involved in the 4-hydroxylation of ifosfamide, which ultimately leads to the generation of this compound.
The expression and activity of these CYP isoforms can vary significantly among individuals, contributing to the inter-patient variability observed in ifosfamide's efficacy and toxicity. For instance, the CYP2B6*6 allele is associated with a 50-75% reduction in liver protein expression, which can impact the rate of ifosfamide metabolism.
Furthermore, CYP3A4 activity can be induced by ifosfamide itself, a phenomenon known as auto-induction, which can lead to an increased rate of metabolism over time. This auto-induction is mediated by the xenobiotic receptor PXR. Renal biotransformation of ifosfamide, influenced by the presence of CYP2B6, CYP3A4, and CYP3A5 in the kidneys, can also contribute to the formation of both active and toxic metabolites.
Pharmacokinetic Parameters in Preclinical and Clinical Studies
The pharmacokinetic profile of this compound has been investigated in various preclinical and clinical studies, revealing important parameters that govern its absorption, distribution, metabolism, and excretion.
In preclinical studies involving mice, dogs, and monkeys, the pharmacokinetic parameters of this compound were evaluated to project human dosing. In mice receiving a 100 mg/kg intravenous (IV) dose, plasma concentrations of this compound disappeared in less than an hour, with a clearance of 8.44 L/h/kg. For dogs that received a 10 mg/kg IV dose, the half-life (T½β) was 0.99 hours, and clearance was 1.01 L/h/kg. In monkeys, the mean half-life was 4.2 hours, with a median clearance of 1.65 L/h/kg. Notably, in vitro studies showed that approximately 90% of this compound was bound to plasma proteins within five minutes of incubation.
Clinical studies have also provided insights into the pharmacokinetics of this compound. A phase I study revealed a linear relationship between the dose of this compound and the area under the concentration-time curve (AUC). The AUC values for isophosphoramide mustard (this compound) were found to be substantially greater than those achieved with standard administration of ifosfamide.
The oral bioavailability of stabilized this compound has been demonstrated in preclinical models. In rats, the oral bioavailability was found to be between 48% and 73% of that achieved through parenteral administration.
Table of Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Half-life (T½) | Clearance | Key Observation | Reference |
| Mouse | 100 mg/kg IV | < 1 hour | 8.44 L/h/kg | Rapid disappearance from plasma | |
| Dog | 10 mg/kg IV | 0.99 hours | 1.01 L/h/kg | Constant clearance | |
| Monkey | - | 4.2 hours | 1.65 L/h/kg | No detection after 4 hours | |
| Rat | - | - | - | Oral bioavailability of 48-73% |
Biomarker Discovery and Translational Research for Palifosfamide
Identification of Predictive and Prognostic Biomarkers
Predictive biomarkers are used to identify patients who are more likely to respond to a specific treatment, while prognostic biomarkers provide information on the likely course of the disease, regardless of the treatment received. The search for such biomarkers for palifosfamide has been a critical, albeit challenging, component of its clinical trials.
This compound's mechanism of action, which involves the cross-linking of DNA and RNA strands and inhibition of protein synthesis, suggests that biomarkers related to the DNA Damage Response (DDR) pathway could be highly relevant. The DDR network includes a variety of proteins that sense and repair DNA lesions, and defects in these pathways can influence a cancer cell's sensitivity to DNA-damaging agents. nih.govmdpi.com
Key potential biomarkers for DNA-damaging agents like this compound fall into several categories:
DNA Repair Pathway Proteins: Genes and proteins involved in repairing DNA damage are prime candidates. For instance, Poly (ADP-ribose) polymerase (PARP) is crucial for repairing single-strand DNA breaks, and its expression could predict sensitivity to agents that cause DNA damage. mdpi.com Similarly, proteins from the Nucleotide Excision Repair (NER) pathway, such as Excision Repair Cross-Complementing protein 1 (ERCC1), have been investigated as biomarkers for other DNA-damaging chemotherapies. ascopubs.org
Cell Cycle Checkpoint Proteins: Proteins that control the cell cycle, such as ATM (Ataxia-Telangiectasia Mutated) and CHK2, are activated in response to DNA damage to halt cell division and allow for repair. nih.gov Alterations in these proteins could affect a tumor's response to this compound.
Tumor Suppressor Genes: The tumor suppressor gene TP53 plays a central role in orchestrating the cellular response to DNA damage, including cell cycle arrest and apoptosis. Its mutation status is a frequently studied biomarker in cancer therapy.
| Biomarker Category | Potential Biomarker | Function/Relevance to this compound |
| DNA Repair Pathways | PARP (Poly (ADP-ribose) polymerase) | Involved in repairing DNA single-strand breaks; its status could influence sensitivity to DNA alkylating agents. mdpi.com |
| ERCC1 (Excision Repair Cross-Complementing protein 1) | A key protein in the nucleotide excision repair (NER) pathway, which repairs DNA damage caused by alkylating agents. ascopubs.org | |
| BRCA1/BRCA2 | Critical for homologous recombination repair of double-strand breaks; mutations are established predictive biomarkers for PARP inhibitors. mdpi.com | |
| SLFN11 | Enhances cancer cell sensitivity to a broad range of DNA-damaging agents. | |
| DNA Damage Sensors & Transducers | γH2AX (phosphorylated H2A.X) | A marker of DNA double-strand breaks, indicating the level of DNA damage induced by therapy. nih.govprecisionformedicine.com |
| p-ATM (phosphorylated ATM) | A key activator of the DNA damage response cascade following double-strand breaks. nih.gov | |
| p-CHK2 (phosphorylated CHK2) | A downstream effector in the ATM-mediated DNA damage response pathway. nih.gov | |
| Tumor Suppressors | p53 | A central regulator of cell cycle arrest, apoptosis, and DNA repair in response to DNA damage. |
Omics Technologies in Biomarker Discovery for this compound Response
High-throughput "omics" technologies offer a powerful, unbiased approach to discovering novel biomarkers by enabling a comprehensive molecular characterization of tumors. These technologies are crucial for moving beyond single-candidate biomarkers to identifying complex molecular signatures that may better predict drug response. routledge.com For this compound, omics approaches hold the potential to unlock the molecular determinants of its efficacy.
Genomics: This involves analyzing the complete DNA sequence of a tumor. For this compound, genomic studies could identify specific mutations or alterations in DNA repair genes (like ATM, BRCA1/2, or components of the NER pathway) that confer sensitivity or resistance.
Transcriptomics: By measuring the expression levels of thousands of genes (RNA), transcriptomics can reveal gene expression signatures associated with this compound response. This could identify the upregulation of oncogenic pathways or the downregulation of tumor suppressor pathways that correlate with treatment outcomes.
Proteomics: This is the large-scale study of proteins. Proteomic analyses of tumor tissue before and after treatment with this compound can identify changes in protein expression or post-translational modifications (like phosphorylation) in pathways related to DNA repair or cell death. For example, proteomic approaches could quantify the levels of proteins in the PI3K pathway, which has been suggested as a potential area for biomarker discovery for this compound. bu.edu
Metabolomics: This technology profiles the complete set of small-molecule metabolites in a biological sample. It can provide insights into the metabolic state of the tumor and how it is altered by this compound treatment, potentially revealing metabolic vulnerabilities or resistance mechanisms.
The application of these technologies requires standardized protocols for sample collection and analysis to ensure robust and reproducible results. While these high-throughput methods can generate a vast number of candidate biomarkers, these candidates must then undergo rigorous validation in independent, well-designed studies before they can be used in clinical practice.
| Omics Technology | Application for this compound Biomarker Discovery | Potential Findings |
| Genomics | Sequencing of tumor DNA to identify mutations and copy number variations. | Identification of mutations in DNA repair genes that predict sensitivity or resistance. |
| Transcriptomics | Measuring gene expression (RNA) in tumor samples from responders vs. non-responders. | Discovery of gene expression signatures associated with clinical benefit from this compound. |
| Proteomics | Quantifying protein levels and modifications in response to treatment. | Identifying activation or inhibition of specific signaling pathways (e.g., DNA repair, PI3K pathway) linked to drug response. bu.edu |
| Metabolomics | Profiling small-molecule metabolites in patient samples. | Uncovering metabolic pathways that are altered by this compound and contribute to its effect. |
Translational Research Initiatives in this compound Development
Translational research acts as a bridge, aiming to "translate" findings from basic science into clinical applications that improve patient care. For this compound, translational research has been an integral part of its development, primarily through the inclusion of correlative science in its clinical trials. taiwanclinicaltrials.tw
A key initiative has been the systematic collection of biological specimens, such as tumor tissue and blood, from patients participating in clinical trials. ascopubs.org The PICASSO III trial, for example, created a substantial biobank of samples from patients with soft tissue sarcoma. researchgate.net These repositories are invaluable resources that allow researchers to retrospectively and prospectively search for biomarkers associated with treatment response or resistance long after a trial has concluded. ascopubs.org
Translational research efforts for this compound have focused on:
Ancillary Studies: These are studies conducted using data and samples from a primary clinical trial to answer new research questions. For this compound, this involves analyzing samples from trial participants to identify molecular characteristics that correlate with outcomes like tumor response or progression-free survival. taiwanclinicaltrials.tw
Proof-of-Concept Studies: Preclinical and early-phase clinical trials often include translational components to confirm the drug's mechanism of action in humans and to identify early signs of activity. For instance, research in patient-derived xenograft models of small-cell lung cancer aimed to find proteomic markers of response to this compound. bu.edu
Developing Companion Diagnostics: The ultimate goal of many translational research programs is to develop a companion diagnostic test—a biomarker-based test that can reliably select the patients most likely to benefit from a drug.
Although major clinical trials of this compound did not meet their primary endpoints, the translational research components have provided a foundation for future studies. researchgate.net The collected data and biological samples can be re-analyzed with newer technologies to continue the search for predictive biomarkers, not only for this compound but also for other DNA-damaging agents. ascopubs.org This underscores the principle that even trials with negative outcomes can yield crucial scientific insights through well-designed translational research. ascopubs.org
Future Directions in Palifosfamide Research
Exploration of Novel Combination Therapies
The therapeutic efficacy of palifosfamide may be enhanced through strategic combination with other anticancer agents. Preclinical studies have shown that combining this compound-tris with docetaxel (B913) or doxorubicin (B1662922) can lead to complete tumor regression in a significant percentage of mice. This suggests a synergistic effect that could be translated into clinical practice.
One area of interest is the combination of this compound with other DNA-damaging agents. The rationale is that this compound's primary mechanism of action, DNA alkylation and cross-linking, could be complemented by drugs that induce other forms of DNA damage, potentially overwhelming cancer cell repair mechanisms. medchemexpress.comdrugbank.com
Another promising avenue is the combination with anti-angiogenic agents. cancer.gov These drugs work by inhibiting the formation of new blood vessels that tumors need to grow and spread. cancer.gov By cutting off a tumor's blood supply, anti-angiogenic agents could make cancer cells more vulnerable to the cytotoxic effects of this compound. This dual approach of directly attacking cancer cells and disrupting their support system holds the potential for improved therapeutic outcomes.
Clinical trials have already explored some combinations. A Phase 1 study of this compound with doxorubicin showed the combination to be well-tolerated and demonstrated preliminary efficacy in patients with advanced solid tumors, including soft tissue sarcoma and small cell lung cancer. researchgate.netnewdrugapprovals.org Similarly, a Phase 1b study evaluated this compound in combination with carboplatin (B1684641) and etoposide (B1684455) for small cell lung cancer and other cancers. fiercebiotech.com
Interactive Data Table: this compound Combination Therapy Studies
| Phase | Combination Agents | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|
| Phase 1 | Doxorubicin | Advanced solid tumors | Well-tolerated, preliminary efficacy observed. | researchgate.netnewdrugapprovals.org |
| Phase 1b | Carboplatin, Etoposide | Small cell lung cancer and others | Determined maximum tolerated dose. | fiercebiotech.com |
| Phase 2 (PICASSO) | Doxorubicin | Soft tissue sarcoma | Improved progression-free survival. | |
| Phase 3 (MATISSE) | Carboplatin, Etoposide | Extensive-stage small cell lung cancer | No improvement in overall survival. | |
| Phase 3 (PICASSO III) | Doxorubicin | Metastatic soft tissue sarcoma | No improvement in progression-free or overall survival. | |
| Preclinical | Docetaxel, Doxorubicin | Mammary tumor xenografts | Complete tumor regression in 62-75% of mice. |
Investigation in Additional Cancer Types
While much of the clinical research on this compound has centered on soft tissue sarcoma and small cell lung cancer, there is a strong rationale for investigating its efficacy in other malignancies. As a DNA alkylating agent, its mechanism of action is fundamental to cancer cell biology, suggesting a broad potential spectrum of activity. medchemexpress.com
Promising preclinical data has emerged for its use in breast cancer models. Additionally, this compound has been studied in patients with ovarian cancer and germ cell tumors. fiercebiotech.comfirstwordpharma.comyahoo.comresearchgate.net A Phase 2 clinical trial was designed to evaluate single-agent this compound in patients with recurrent and incurable germ cell tumors. The exploration of this compound in these and other cancers could lead to new treatment options for patients with limited therapeutic alternatives.
Development of Oral Formulations and Their Clinical Implications
The development of an oral formulation of this compound represents a significant potential advancement in its clinical application. fiercebiotech.com An oral agent offers greater convenience for patients, potentially allowing for outpatient administration and reducing the burden of intravenous infusions.
Preclinical studies have demonstrated the feasibility of oral this compound. In rat models, the oral bioavailability of stabilized this compound was found to be between 48% and 73% of that achieved with parenteral administration. Importantly, the antitumor activity in mice was equivalent for both oral and parenteral routes. An investigational new drug application for an oral form of this compound has been accepted, paving the way for clinical trials in humans.
The clinical implications of a viable oral formulation are substantial. It could facilitate chronic, low-dose maintenance therapy schedules and improve the quality of life for patients undergoing treatment. Furthermore, it may offer a therapeutic alternative to oral cyclophosphamide (B585), another alkylating agent used in various cancer treatment regimens.
Integration of Systems Biology and Computational Modeling in Research
The integration of systems biology and computational modeling offers a powerful approach to accelerate this compound research. These methods can analyze complex biological data to identify novel drug targets, predict patient responses, and optimize treatment strategies.
Norton-Simon mathematical modeling has already been used to analyze the impact of this compound on breast cancer growth. This modeling helped to optimize the dosing schedule to delay the emergence of drug resistance.
Future applications of systems biology could involve:
Network Analysis: Mapping the complex network of genes and proteins that are affected by this compound to identify key nodes that could be targeted to enhance its efficacy or overcome resistance.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more sophisticated models to predict how this compound is distributed and metabolized in the body and how this relates to its antitumor effects. This can help in refining dosing schedules and personalizing treatment.
In Silico Screening: Using computer simulations to screen for novel combination therapies that are likely to be synergistic with this compound.
Personalized Medicine Approaches with this compound
The ultimate goal of future this compound research is to move towards a personalized medicine approach, where treatment is tailored to the individual patient's tumor characteristics. This requires the identification of predictive biomarkers that can identify which patients are most likely to benefit from this compound therapy.
Potential biomarkers could include:
Gene Expression Signatures: Identifying patterns of gene expression in tumors that correlate with sensitivity or resistance to this compound.
Protein Expression Levels: Measuring the levels of specific proteins, such as those involved in DNA repair or drug efflux, to predict response. For example, the expression of MRP-1 has been studied as a potential predictive factor in soft tissue sarcoma.
Pharmacogenomic Markers: Investigating how genetic variations in drug-metabolizing enzymes, such as cytochrome P450s, might influence a patient's response to this compound. amegroups.org Although this compound is the active metabolite of ifosfamide (B1674421) and does not require metabolic activation, understanding the genetic landscape of the tumor and patient can still provide valuable prognostic and predictive information. newdrugapprovals.org
By integrating these personalized medicine strategies, the clinical use of this compound can be refined to maximize its therapeutic benefit while minimizing unnecessary toxicity.
Q & A
Q. What is the molecular mechanism of action of Palifosfamide, and how does it differ from its prodrug ifosfamide?
this compound, the active metabolite of ifosfamide, acts as a DNA alkylating agent by forming irreversible crosslinks between guanine-cytosine (GC) base pairs, disrupting DNA replication and triggering apoptosis. Unlike ifosfamide, which requires hepatic activation and produces nephrotoxic metabolites (e.g., acrolein), this compound bypasses metabolic activation, potentially reducing renal toxicity. Researchers should validate its mechanism using comet assays to quantify DNA strand breaks or immunofluorescence for γ-H2AX foci formation to detect double-strand breaks .
Q. What in vitro and in vivo models are most relevant for assessing this compound’s efficacy in sarcomas?
In vitro: Use pediatric sarcoma cell lines (e.g., OS33, RMS) with IC50 values (0.5–1.5 µg/mL) as a benchmark for cytotoxicity screening. Employ 3D spheroid models to mimic tumor microenvironments . In vivo: MX-1 xenograft models in mice demonstrate dose-dependent tumor growth inhibition (100 mg/kg reduces tumor volume by >80%). Monitor tumor doubling time and complete response rates to assess efficacy .
Q. How do the pharmacokinetic (PK) properties of this compound influence dosing regimens in preclinical studies?
this compound’s stability and reduced urotoxicity compared to ifosfamide allow for prolonged exposure. Use LC-MS/MS to measure plasma concentrations and calculate AUC (area under the curve). In murine models, administer intraperitoneal doses of 50–150 mg/kg every 3–4 days to maintain therapeutic levels without exceeding maximum tolerated doses (MTDs) .
Q. What validated biomarkers are used to assess DNA alkylation damage induced by this compound?
Key biomarkers include:
- APEX1/Ref-1 : Quantifies DNA repair activity via qPCR or Western blot.
- MGMT methylation status : Predicts resistance to alkylating agents.
- Urinary 8-OHdG : Non-invasive marker of oxidative DNA damage. Combine these with immunohistochemical staining for cleaved caspase-3 to correlate DNA damage with apoptosis .
Q. What are the standard protocols for evaluating this compound’s therapeutic index in toxicity studies?
Conduct comparative studies in BALB/c mice, monitoring:
- Hematological toxicity : Serial complete blood counts (CBCs) to track neutropenia.
- Renal function : Serum creatinine and BUN levels.
- Neurotoxicity : Rotarod tests for motor coordination. Calculate the therapeutic index as MTD/ED90 (effective dose for 90% tumor suppression) .
Advanced Research Questions
Q. How can researchers reconcile contradictory clinical outcomes between Phase II and III trials of this compound?
The Phase III MATISSE trial in extensive-stage SCLC showed no survival benefit (median OS: 10.03 vs. 10.37 months; HR=1.30, p=0.096), contrasting with Phase II sarcoma data. Investigate trial design differences:
Q. What methodological approaches are recommended for optimizing this compound combination therapies?
Design studies using synergistic mechanisms:
- DNA repair inhibitors : Combine with PARP inhibitors (e.g., olaparib) to impair base excision repair.
- Tumor-specific delivery : Use nanoparticle encapsulation to enhance bioavailability. Preclinical validation should include Chou-Talalay synergy assays and toxicity profiling using Comet assays in non-target tissues .
Q. What experimental strategies can elucidate mechanisms of acquired resistance to this compound?
- CRISPR-Cas9 screens : Identify genes modulating resistance (e.g., ALDH1A1, a detoxifying enzyme).
- Long-term exposure models : Generate resistant cell lines via incremental dose escalation (0.5→5 µg/mL over 6 months).
- Metabolomic profiling : Compare glutathione levels in sensitive vs. resistant tumors .
Q. How should researchers design translational studies to bridge discrepancies between murine xenograft responses and human clinical outcomes?
- Patient-derived xenografts (PDX) : Use sarcoma PDX models with intact tumor microenvironments.
- Pharmacodynamic biomarkers : Measure intra-tumoral DNA adducts via mass spectrometry in both mice and humans.
- Dose equivalence : Apply body surface area (BSA) scaling rather than mg/kg to account for interspecies differences .
Q. What statistical considerations are critical when analyzing subgroup survival differences in this compound trials?
- Pre-specified vs. post hoc analyses : Adjust for multiple comparisons using Bonferroni correction to avoid Type I errors.
- Cox proportional hazards models : Include covariates like ECOG performance status and prior therapy.
- Power calculations : Ensure subgroups (e.g., age ≥65) have adequate sample size to detect clinically meaningful HRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
